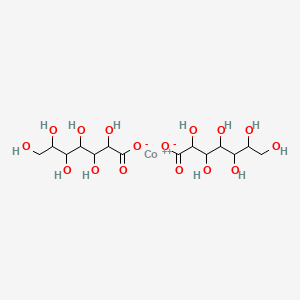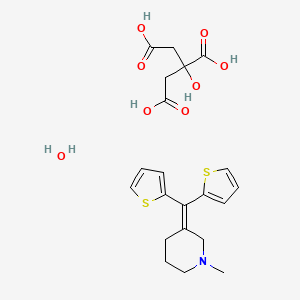
Hydrazinecarbothioamide, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, dihydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide moiety and two bromide ions. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinecarbothioamide, dihydrobromide can be synthesized through the reaction of hydrazinecarbothioamide with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to a solution of hydrazinecarbothioamide under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Hydrazinecarbothioamide, dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of ion-selective electrodes and other analytical devices.
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Hydrazinecarbothioamide, dihydrobromide can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound without the bromide ions.
Thiosemicarbazide: A structurally related compound with similar biological activities.
1,2,4-Triazole-3-thione derivatives: Compounds that share similar synthetic routes and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications set it apart from other related compounds .
Properties
CAS No. |
70618-70-1 |
|---|---|
Molecular Formula |
C17H30BrN5S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide |
InChI |
InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+; |
InChI Key |
GCQUORUMMZFMFS-QMGGKDRNSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


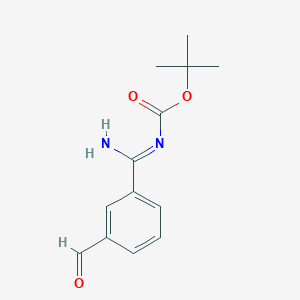
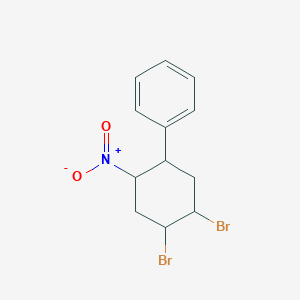
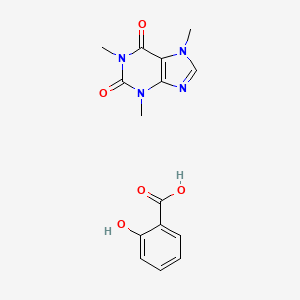
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
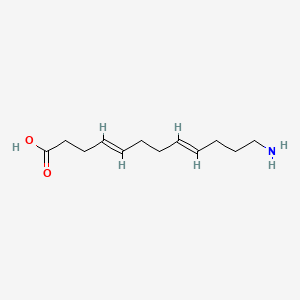
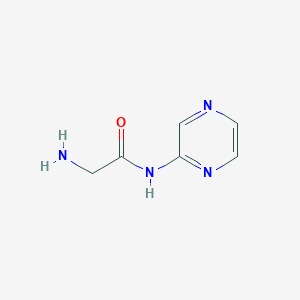
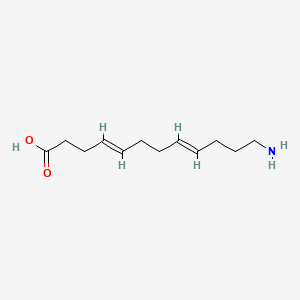


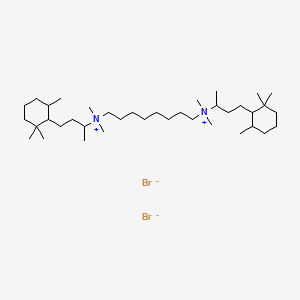

![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
